molecular formula C15H19N3O2S B2626235 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol CAS No. 1396849-83-4

1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2626235
CAS No.: 1396849-83-4
M. Wt: 305.4
InChI Key: AZNJGRBLQIWIRR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol (CAS 1396849-83-4) is a chemical compound of significant interest in antimicrobial research and development. With the molecular formula C15H19N3O2S and a molecular weight of 305.40 g/mol, this benzothiazole derivative is part of a class of compounds investigated as potent, novel antibacterial agents . These compounds are designed to combat priority antibiotic-resistant pathogens, including Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa , which are listed by the WHO as critical targets for new antibiotic development . The mechanism of action for this family of inhibitors involves targeting the bacterial enzymes DNA gyrase and topoisomerase IV (TopoIV), both of which are essential type II topoisomerases for bacterial DNA replication . Specifically, these compounds bind competitively to the ATP-binding site located on the GyrB subunit of DNA gyrase, thereby inhibiting the enzyme's activity and exhibiting a distinct mode of action from fluoroquinolone antibiotics . Research on related benzothiazole scaffolds has demonstrated promising on-target properties, including excellent in vitro activity against a panel of clinically relevant, multidrug-resistant bacterial strains . This makes 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol a valuable chemical tool for scientists exploring new pathways to overcome bacterial resistance. It is offered as a high-quality reference standard for research applications in medicinal chemistry, microbiology, and antibacterial discovery. This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNJGRBLQIWIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol can be achieved through multiple synthetic routes. One common method involves the condensation of 1,3-benzothiazole-6-carboxylic acid with piperazine, followed by the addition of propanol. The reaction conditions typically include the use of catalysts such as L-proline and solvents like toluene . Industrial production methods may involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and efficiency .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H19N3O2SC_{15}H_{19}N_{3}O_{2}S and it features a benzothiazole moiety that is known for its significant biological activity. The structure includes a piperazine ring, which is often associated with various pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol, exhibit anticancer properties. For instance, Mannich bases containing benzothiazole have shown cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) . The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have reported that benzothiazole derivatives demonstrate strong antibacterial activities against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to conventional antibiotics .

Study 1: Anticancer Effects

A study published in the journal Medicinal Chemistry examined several Mannich bases derived from benzothiazole. Among these, compounds similar to 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .

Study 2: Antibacterial Efficacy

In another investigation focused on the antibacterial properties of benzothiazole derivatives, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin against multiple bacterial strains . This highlights the potential of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to specific active sites, inhibiting enzyme activity and disrupting cellular processes. The piperazine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound differs from related piperazine derivatives primarily in its substituents:

  • 1,3-Benzothiazole-6-carbonyl group: Replaces quinoline (e.g., Zosuquidar, LY335979) or pyrimidine groups in analogs. Benzothiazole’s electron-deficient aromatic system may alter binding kinetics compared to bulkier quinoline systems .
  • Propan-2-ol moiety : Shared with LY335979 but lacks fluorinated cyclopropane rings, which in Zosuquidar enhance metabolic stability and P-glycoprotein (P-gp) inhibition .

Data Table: Comparison with Selected Analogs

Property 1-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol LY335979 (Zosuquidar) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidine-5-carboxylate
Core Structure Piperazine-propan-2-ol + benzothiazole Piperazine-propan-2-ol + quinoline + difluorocyclopropane Pyrimidine + fluorophenyl + methanesulfonamido
Molecular Weight (g/mol) ~375 (estimated) 746.1 (trihydrochloride salt) ~450 (estimated)
Key Functional Groups Benzothiazole, secondary alcohol Quinoline, cyclopropane, trihydrochloride Fluorophenyl, sulfonamido, methyl ester
Solubility Likely low aqueous solubility (benzothiazole hydrophobicity) Soluble in DMSO; hygroscopic Moderate in organic solvents (ester group)
Reported Activity Hypothetical: Kinase inhibition or antimicrobial potential P-gp inhibitor (Phase III trials for cancer) Antimicrobial or enzyme inhibition (sulfonamido group)

Biological Activity

1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a piperazine ring with a carbonyl group. This structure is known to enhance the pharmacological profile of compounds, particularly in neuropharmacology and oncology.

Molecular Structure

  • IUPAC Name : 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol
  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 282.37 g/mol

Anticancer Properties

Research indicates that compounds similar to 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol exhibit significant anticancer activity. A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Compound NameStructural FeaturesBiological Activity
2-(4-(benzothiazol-2-yl)piperazin-1-yl)acetamidePiperazine linked to benzothiazoleAnticancer activity
4-(benzothiazol-2-yl)anilineBenzothiazole linked to anilineAntimicrobial properties
6-amino-2-(benzothiazol-2-yl)thiazolo[3,2-a]pyrimidineThiazolo-pyrimidine structureAntiviral activity

Neuroprotective Effects

The compound has shown promise in neurodegenerative disease models, particularly Alzheimer's disease. It appears to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission. Molecular docking studies suggest that it binds effectively to the active site of AChE, indicating potential as a therapeutic agent for cognitive enhancement.

The biological activities of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol are mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as a mixed-type inhibitor of AChE, which is crucial for its neuroprotective effects.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:

Study on Neuroprotection

A study involving a mouse model of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The results indicate its potential as a preventive agent against neurodegeneration.

Anticancer Activity Assessment

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 1,3-benzothiazole-6-carbonyl chloride with piperazine derivatives in anhydrous dioxane or THF under reflux. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2 : Introduce the propan-2-ol moiety via nucleophilic substitution or coupling reactions. For example, react the intermediate with epichlorohydrin or a glycidyl derivative under basic conditions.
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor purity via HPLC or TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
    • Yield Optimization : Control reaction temperature (70–80°C) and stoichiometry (1:1.2 molar ratio of benzothiazole to piperazine) to minimize side products like unreacted piperazine or over-alkylation .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • NMR Analysis :

  • ¹H NMR : Look for piperazine ring protons as multiplet signals at δ 2.5–3.5 ppm. The benzothiazole aromatic protons appear as doublets (δ 7.5–8.5 ppm), and the propan-2-ol hydroxyl proton resonates as a broad singlet (~δ 4.0–5.0 ppm) after D2O exchange .
  • ¹³C NMR : The benzothiazole carbonyl carbon appears at δ 165–170 ppm, while the piperazine carbons are in the δ 45–55 ppm range .
    • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 358–360. Fragmentation patterns include loss of the propan-2-ol moiety (Δm/z 60) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Case Study : If the compound shows variable IC50 values in P-glycoprotein inhibition assays (e.g., 0.5 μM vs. 2.1 μM), consider:

  • Assay Conditions : Differences in cell lines (e.g., MDCK vs. Caco-2) or ATP concentrations may alter efflux pump activity .
  • Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
    • Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates. Report p-values with 95% confidence intervals .

Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological or oncological targets?

  • Molecular Docking :

  • Target Preparation : Use crystal structures of serotonin receptors (e.g., 5-HT7R, PDB: 5X7D) or P-glycoprotein (PDB: 6QEX). Remove water molecules and add polar hydrogens .
  • Docking Software : Glide (Schrödinger) or AutoDock Vina. Set grid boxes to enclose the orthosteric binding site (20 ų).
  • Key Interactions : Prioritize hydrogen bonds between the propan-2-ol hydroxyl and Asp/Glu residues, and π-π stacking between benzothiazole and aromatic side chains (e.g., Phe or Tyr) .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å indicates stable binding) and MM-PBSA free energy values .

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral derivatives?

  • Chiral Resolution :

  • Step 1 : Synthesize racemic mixtures using prochiral ketone precursors. Reduce with chiral catalysts like (R)- or (S)-BINAP-Ru complexes for enantioselectivity (>90% ee) .
  • Step 2 : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol). Validate purity using circular dichroism (CD) spectra .
    • Asymmetric Synthesis : Use Evans auxiliaries or organocatalysts (e.g., proline derivatives) during piperazine coupling to control stereochemistry .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns or missing peaks?

  • Potential Causes :

  • Dynamic Exchange : Piperazine ring puckering or proton exchange in DMSO-d6 can broaden or split signals. Use lower temperatures (e.g., 25°C → 5°C) to slow exchange rates .
  • Impurity Artifacts : Residual solvents (e.g., THF) or unreacted starting materials may overlap with target peaks. Confirm via 2D NMR (COSY, HSQC) .

Methodological Best Practices

  • Stability Testing : Store the compound at 4°C in anhydrous DMSO or as a lyophilized powder. Monitor degradation via LC-MS every 3 months; discard if purity drops below 95% .
  • Biological Assays : Pre-incubate the compound with serum albumin (e.g., 40 mg/mL BSA) to account for plasma protein binding effects in pharmacokinetic studies .

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